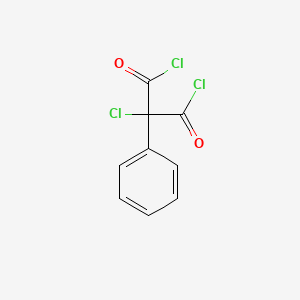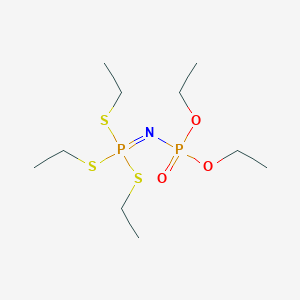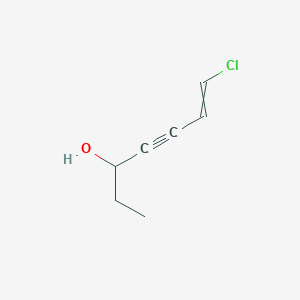
7-Chlorohept-6-en-4-yn-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chlorohept-6-en-4-yn-3-ol is an organic compound characterized by the presence of a chlorine atom, an alkene, and an alkyne functional group within its molecular structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chlorohept-6-en-4-yn-3-ol can be achieved through several methods. One common approach involves the alkynylation of (E)-1,3-dichloropropene in the presence of copper (I) iodide and tetrabutylammonium bromide. This reaction typically requires equimolar amounts of copper (I) iodide and tetrabutylammonium bromide, along with 1.5 equivalents of potassium carbonate in dimethylacetamide . The reaction proceeds with high regio- and stereoselectivity, retaining the initial E configuration of the chlorovinyl fragment.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. Industrial production would likely involve optimizing the reaction conditions for higher yields and purity, as well as ensuring cost-effectiveness and safety in large-scale operations.
化学反応の分析
Types of Reactions
7-Chlorohept-6-en-4-yn-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the alkyne and alkene groups to alkanes.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst can be employed.
Substitution: Nucleophiles such as sodium azide (NaN₃) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
- **Reduction
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
特性
CAS番号 |
114534-22-4 |
|---|---|
分子式 |
C7H9ClO |
分子量 |
144.60 g/mol |
IUPAC名 |
7-chlorohept-6-en-4-yn-3-ol |
InChI |
InChI=1S/C7H9ClO/c1-2-7(9)5-3-4-6-8/h4,6-7,9H,2H2,1H3 |
InChIキー |
GICSTXSPYBBMNX-UHFFFAOYSA-N |
正規SMILES |
CCC(C#CC=CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



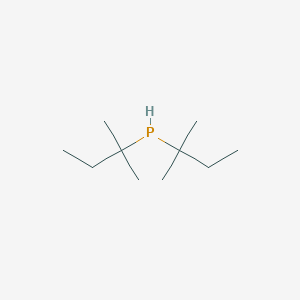
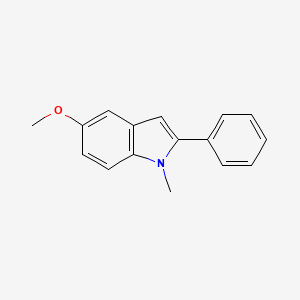

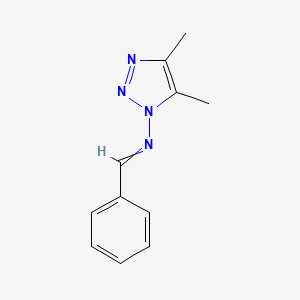

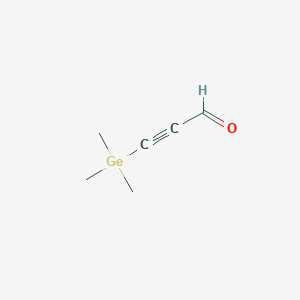
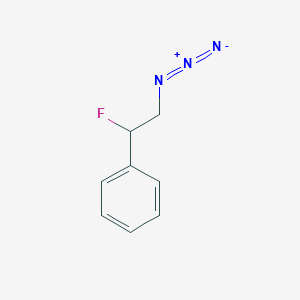
![9-(Hydroxyimino)-3,4,6,7,8,9-hexahydrobenzo[g]quinolin-2(1H)-one](/img/structure/B14302508.png)
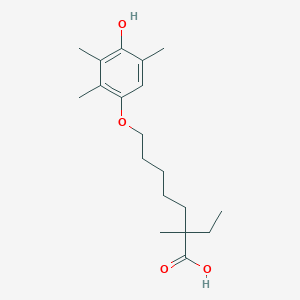
![Ethane, 1,1'-[(dichloromethylene)bis(oxy)]bis[2-fluoro-2,2-dinitro-](/img/structure/B14302526.png)

